N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-3-4-11(18)15-13-17-16-12(19-13)9-5-7-10(14)8-6-9/h5-8H,2-4H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBDQRRVPDYRRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of 4-Chlorobenzohydrazide with Pentanoic Acid
Procedure :
- Hydrazide Formation : 4-Chlorobenzoic acid is converted to 4-chlorobenzohydrazide by refluxing with hydrazine hydrate in ethanol.
- Acylation : The hydrazide reacts with pentanoic acid in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. The mixture is refluxed at 80–90°C for 6–8 hours.
- Cyclization : Intramolecular dehydration forms the oxadiazole ring, yielding the intermediate 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.
- Amidation : The amine intermediate is acylated with pentanoyl chloride in dichloromethane using triethylamine as a base.
Reaction Scheme :
$$
\text{4-Cl-C₆H₄-COOH} \xrightarrow{\text{NH₂NH₂}} \text{4-Cl-C₆H₄-CONHNH₂} \xrightarrow[\text{POCl₃}]{\text{Pentanoic Acid}} \text{Oxadiazole Intermediate} \xrightarrow{\text{Pentanoyl Chloride}} \text{N-[5-(4-Cl-Ph)-Oxadiazol-2-yl]pentanamide}
$$
Key Data :
Alternative Cyclizing Agents
Phosphorus oxychloride is the most common cyclizing agent, but alternatives include:
- Thionyl Chloride (SOCl₂) : Requires anhydrous conditions and higher temperatures (100–110°C), yielding 65–70%.
- Polyphosphoric Acid (PPA) : Slower reaction (12–14 hours) but improves yield to 75% for moisture-sensitive substrates.
Optimization of Reaction Conditions
Temperature and Time
Cyclization efficiency depends critically on temperature control:
| Cyclizing Agent | Temperature (°C) | Time (Hours) | Yield (%) |
|---|---|---|---|
| POCl₃ | 80–90 | 6–8 | 72 |
| SOCl₂ | 100–110 | 4–5 | 68 |
| PPA | 120–130 | 12–14 | 75 |
Elevated temperatures with PPA reduce side products like N-acylurea derivatives.
Solvent Systems
- Polar Aprotic Solvents : Dimethylformamide (DMF) enhances solubility but may lead to over-acylation.
- Non-Polar Solvents : Toluene minimizes side reactions but prolongs reaction time.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors improve efficiency:
- Residence Time : 30 minutes at 100°C under pressurized conditions.
- Yield : 80–85% with automated purification via flash chromatography.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Challenges and Mitigation Strategies
Common Side Reactions
- Over-Cyclization : Forms bis-oxadiazole derivatives; mitigated by stoichiometric control of POCl₃.
- Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.
Scalability Issues
- Exothermic Reactions : Controlled via gradual reagent addition and cooling.
- Purification : Recrystallization replaces column chromatography for cost efficiency.
Comparative Analysis of Methods
| Parameter | POCl₃ Method | SOCl₂ Method | PPA Method |
|---|---|---|---|
| Cost | Low | Moderate | High |
| Reaction Time | 6–8 h | 4–5 h | 12–14 h |
| Scalability | Excellent | Moderate | Poor |
| Environmental Impact | High (HCl gas) | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the amide group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
The compound has been investigated for its anticancer properties against various cancer cell lines. The mechanism of action is primarily attributed to its ability to interfere with cellular pathways essential for cancer cell survival. For instance, studies have shown that derivatives of oxadiazole compounds exhibit significant growth inhibition in multiple tumor cell lines, including those associated with glioblastoma and ovarian cancer. In one study, a related compound demonstrated percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells .
Case Studies:
- Anticancer Evaluation: In a comprehensive study, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity using the National Cancer Institute's protocols. The results indicated that certain derivatives exhibited promising activity against a range of cancer cell lines, highlighting the potential of oxadiazole-based compounds in cancer therapy .
- Molecular Docking Studies: Molecular docking studies have been performed to assess the binding affinity of these compounds to tubulin, a critical target in cancer treatment. The docking scores suggested effective interactions with key residues within the active site of tubulin .
Antimicrobial Activity
Mechanism of Action:
In addition to anticancer properties, N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide has shown antimicrobial activity against various bacterial strains. The compound's efficacy is thought to stem from its ability to disrupt bacterial cell wall synthesis and inhibit vital metabolic pathways.
Case Studies:
- Mycobacterial Inhibition: The compound has been tested against Mycobacterium tuberculosis cell lines, demonstrating significant inhibitory effects. This suggests potential therapeutic applications in treating tuberculosis .
- Broad-Spectrum Activity: Further studies on related oxadiazole derivatives revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain analogs displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
Synthesis and Production
The synthesis of this compound involves several steps:
- Formation of Intermediate: The initial step typically involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate to produce 4-chlorobenzohydrazide.
- Cyclization Reaction: This intermediate undergoes cyclization with carbon disulfide and potassium hydroxide to yield the corresponding oxadiazole.
- Final Amide Formation: The final product is obtained by reacting the oxadiazole with an appropriate acyl chloride under basic conditions .
Summary Table of Applications
Mechanism of Action
The exact mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antitubercular activity may involve inhibition of key enzymes or proteins essential for the survival and replication of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Aromatic Substitutions
a) OZE-I (N-[5-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide)
- Structural Differences : The 4-chlorophenyl group is replaced with a 5,6,7,8-tetrahydro-2-naphthalenyl moiety, and the pentanamide chain is substituted with a cyclopropanecarboxamide.
- Activity : OZE-I (MIC: 64 µg/mL against S. aureus) exhibits lower antimicrobial potency compared to the target compound, likely due to reduced lipophilicity from the cyclopropane group .
b) N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Pentanamide
- Structural Differences : The 4-chlorophenyl group is replaced with a 3-methoxyphenyl substituent.
c) 4-Bromo-N-[(4-Chlorophenyl)[5-(3-Fluorophenyl)-1,3,4-Oxadiazol-2-yl]Methyl]Aniline
- Structural Differences : Incorporates a 3-fluorophenyl group on the oxadiazole ring and a brominated aniline side chain.
Derivatives with Modified Functional Groups
a) N-Substituted Sulfanyl Acetamide Derivatives (6a–o)
- Structural Differences : The pentanamide chain is replaced with sulfanyl acetamide groups, and the oxadiazole core retains the 4-chlorophenyl substituent.
- Activity :
b) Urea Derivative (N-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]-N'-(4-Fluorophenyl)Urea)
- Structural Differences : The amide linkage is replaced with a urea group, and a 4-fluorophenyl substituent is added.
Comparative Data Table
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H19ClN4O3
- Molecular Weight : 348.80 g/mol
- Structure : The compound features a 1,3,4-oxadiazole ring substituted with a chlorophenyl group and a pentanamide side chain.
Synthesis
The synthesis of this compound typically involves the reaction of 5-(4-chlorophenyl)-1,3,4-oxadiazole with appropriate pentanamide derivatives. The process can be optimized for yield and purity through various organic synthesis techniques.
Antimicrobial Activity
Studies have shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance:
- In vitro assays demonstrated that this compound has effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 10–50 µg/mL depending on the bacterial strain tested .
Anticancer Properties
Research has indicated that the compound possesses anticancer potential:
- Cell Viability Assays : In human cancer cell lines (e.g., HeLa and MCF-7), this compound showed IC50 values ranging from 15 to 30 µM, indicating moderate cytotoxicity .
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .
Anti-inflammatory Effects
In models of inflammation:
- The compound has been shown to inhibit pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases .
Case Studies
Q & A
Q. What synthetic routes are commonly employed to synthesize N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide, and what intermediates are critical?
The synthesis typically involves three steps:
- Esterification : 4-Chlorobenzoic acid is esterified with methanol using sulfuric acid to yield methyl 4-chlorobenzoate.
- Hydrazination : The ester is converted to 4-chlorophenylhydrazide via reaction with hydrazine hydrate.
- Oxadiazole Formation : The hydrazide reacts with cyanogen bromide in methanol to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.
- Final Coupling : The amine intermediate is coupled with pentanoyl chloride in the presence of a base (e.g., NaH) in dry THF to yield the target compound .
Q. How can spectroscopic and crystallographic methods confirm the structural identity of this compound?
- IR Spectroscopy : Key peaks include C=N (1634 cm⁻¹), N-N=C (1256 cm⁻¹), and C-O-C (1074 cm⁻¹) .
- NMR : NMR (DMSO-d6) shows aromatic protons (δ 7.18–7.80 ppm) and methylene/methyl groups from the pentanamide chain (δ 1.2–2.4 ppm) .
- X-ray Crystallography : Confirms planarity of the oxadiazole ring and spatial arrangement of substituents. For example, a related compound (N-(4-chlorophenyl)acetamide derivative) showed a dihedral angle of 12.5° between the oxadiazole and phenyl rings .
Q. What in vitro assays are used to evaluate its antimicrobial activity?
- Broth Microdilution : Minimum inhibitory concentration (MIC) against Staphylococcus aureus (planktonic cells and biofilms).
- Biofilm Inhibition : Crystal violet staining quantifies biofilm biomass reduction.
- Mechanistic Insights : Synergy testing with standard antibiotics (e.g., vancomycin) to assess combinatorial effects .
Advanced Research Questions
Q. How do structural modifications to the pentanamide chain or oxadiazole ring influence bioactivity?
- Chain Length : Shorter chains (e.g., propionamide) reduce antimicrobial potency compared to pentanamide, suggesting lipophilicity is critical for membrane penetration .
- Substituent Effects : Adding electron-withdrawing groups (e.g., -NO₂) to the phenyl ring enhances antitumor activity (e.g., 96.37% growth inhibition in NCI-60 cell lines at 10 μM) .
- Thioether vs. Sulfonyl : Replacing the oxadiazole’s oxygen with sulfur improves antioxidant activity (e.g., DPPH radical scavenging IC₅₀ = 12.4 μM) .
Q. What computational approaches predict target interactions and selectivity?
- Molecular Docking : Simulations with Mycobacterium tuberculosis enoyl-ACP reductase (InhA) reveal hydrogen bonding between the oxadiazole ring and Tyr158 (binding energy = -8.2 kcal/mol) .
- MD Simulations : Stability of ligand-receptor complexes (e.g., CB1 cannabinoid receptor) over 100 ns trajectories validates selectivity (CB2/CB1 IC₅₀ ratio > 250) .
- QSAR Models : Hammett constants (σ) of substituents correlate with IC₅₀ values (R² = 0.89) in anticancer assays .
Q. How can contradictory data on biological activity be resolved?
- Contextual Factors : Antidepressant activity (e.g., 45% reduction in immobility time in forced swimming tests) may conflict with antimicrobial results due to assay-specific thresholds (e.g., bacterial vs. neuronal targets) .
- Dosage Effects : Antitumor activity at 10 μM may not translate to lower doses due to nonlinear pharmacokinetics .
- Strain Variability : MIC values for S. aureus vary between methicillin-resistant (MRSA) and susceptible (MSSA) strains (e.g., 8 μg/mL vs. 2 μg/mL) .
Methodological Recommendations
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 8 hours for oxadiazole formation) .
- Bioassay Design : Include positive controls (e.g., fluoxetine for antidepressant assays, cisplatin for anticancer tests) to contextualize activity .
- Data Validation : Cross-verify computational predictions with experimental IC₅₀ values to refine QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
